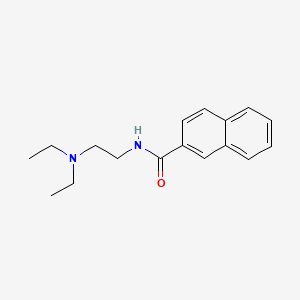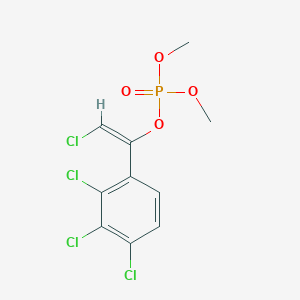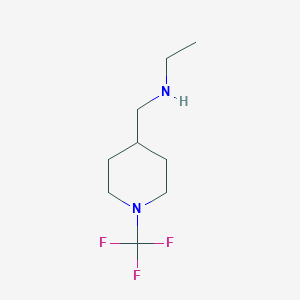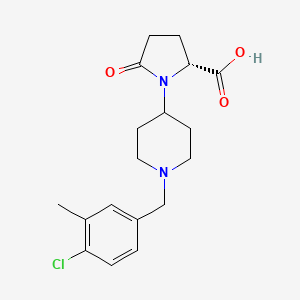
4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that features a combination of indazole and dihydropyridine moieties. Indazole-containing compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties . The dihydropyridine structure is commonly found in calcium channel blockers, which are used to treat hypertension .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step reactions. One common approach is the transition metal-catalyzed cyclization of o-haloaryl-N-tosylhydrazones to form the indazole ring . The dihydropyridine moiety can be synthesized via Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The indazole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the dihydropyridine ring can lead to the formation of tetrahydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products:
Oxidation: Oxidized indazole derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Functionalized indazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. The indazole moiety is known for its biological activities, making this compound a candidate for drug development .
Medicine: The compound’s potential as a calcium channel blocker makes it a subject of interest in the treatment of cardiovascular diseases. Its anti-inflammatory and anticancer properties are also being explored .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it valuable in various applications .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The indazole moiety can inhibit certain enzymes and receptors, leading to its biological effects . The dihydropyridine moiety acts on calcium channels, blocking calcium influx and leading to vasodilation and reduced blood pressure .
Comparación Con Compuestos Similares
Niraparib: An indazole-containing anticancer drug.
Pazopanib: A tyrosine kinase inhibitor with an indazole structure.
Amlodipine: A dihydropyridine calcium channel blocker.
Uniqueness: tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its combination of indazole and dihydropyridine moieties. This dual structure allows it to exhibit a wide range of biological activities and makes it a versatile compound in scientific research and drug development .
Propiedades
Fórmula molecular |
C17H21N3O2 |
|---|---|
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
tert-butyl 4-(1H-indazol-6-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)13-4-5-14-11-18-19-15(14)10-13/h4-6,10-11H,7-9H2,1-3H3,(H,18,19) |
Clave InChI |
SMBUDCVPSMAQLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC3=C(C=C2)C=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)








![2-(2-(4-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13976889.png)

